1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
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Overview
Description
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a compound with the molecular formula C8H6BNO2. It belongs to the class of benzoxaboroles, which are known for their unique structural features and versatile applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile typically involves the reaction of appropriate boronic acids with ortho-substituted phenols. One common synthetic route includes the use of thionyl chloride (SOCl2) and methanol (MeOH) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under mild conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
Scientific Research Applications
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can block essential biological pathways, leading to the compound’s antifungal and antibacterial effects .
Comparison with Similar Compounds
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile can be compared with other benzoxaboroles, such as:
Properties
Molecular Formula |
C8H6BNO2 |
---|---|
Molecular Weight |
158.95 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-4-carbonitrile |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,5H2 |
InChI Key |
AYBDSUGNAKXHJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=CC=C2)C#N)O |
Origin of Product |
United States |
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